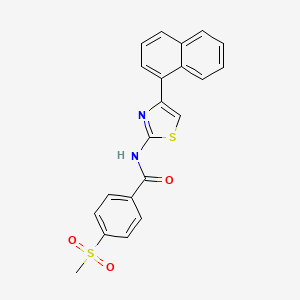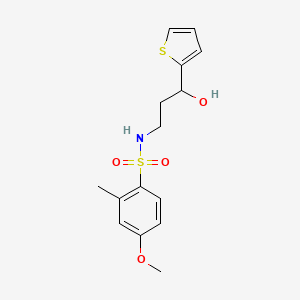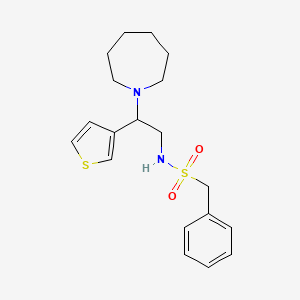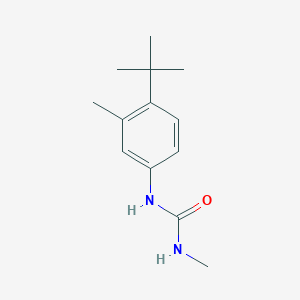
4-(methylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(methylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is a compound that has been extensively studied for its potential use in scientific research. This compound is also known as MTA, and it has been shown to have a range of biochemical and physiological effects that make it a valuable tool for researchers in a variety of fields.
Applications De Recherche Scientifique
Cardiac Electrophysiological Activity
4-(methylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide has been studied for its potential use in cardiac electrophysiology. A study by Morgan et al. (1990) on N-substituted imidazolylbenzamides and benzene-sulfonamides, including compounds similar to this compound, demonstrated their effectiveness as class III agents, which are important in the treatment of arrhythmias (Morgan et al., 1990).
Analytical Chemistry Applications
In the field of analytical chemistry, derivatives of this compound have been used in methods for determining substances in biological samples. Kline et al. (1999) developed a method involving liquid-liquid extraction and automated pre-column chemical derivatization for the determination of a non-peptide oxytocin receptor antagonist in human plasma (Kline et al., 1999).
Structural and Chemical Analysis
The compound has been a subject of interest in structural and chemical analysis studies. Sarojini et al. (2012) conducted a study involving the synthesis, X-ray structural characterization, and theoretical analysis of a similar sulfonamide compound, providing insights into the stability and molecular properties (Sarojini et al., 2012).
Antimicrobial and Anti-proliferative Activities
The compound and its derivatives have been explored for antimicrobial and anti-proliferative activities. For instance, Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, evaluating their antimicrobial and anti-proliferative activities, highlighting the potential for pharmaceutical applications (Mansour et al., 2020).
Synthesis and Application in Imaging
Its derivatives have also been synthesized for use in imaging techniques like PET. Wang et al. (2008) focused on the synthesis of carbon-11 labeled naphthalene-sulfonamides for PET imaging of human CCR8, an application in medical diagnostics (Wang et al., 2008).
Anticancer Research
There has been significant interest in synthesizing derivatives of this compound for anticancer research. For example, Ravichandiran et al. (2019) synthesized 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety and evaluated their cytotoxic activity against various cancer cell lines (Ravichandiran et al., 2019).
Antihyperglycemic Activity
Imran et al. (2009) prepared derivatives of this compound and evaluated their antihyperglycemic activity, showing potential for diabetes treatment (Imran et al., 2009).
Propriétés
IUPAC Name |
4-methylsulfonyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c1-28(25,26)16-11-9-15(10-12-16)20(24)23-21-22-19(13-27-21)18-8-4-6-14-5-2-3-7-17(14)18/h2-13H,1H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHWXQFKHCZCPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2368272.png)
![2-amino-1-butyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2368273.png)
![N-cyclohexyl-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2368274.png)
![N-(3-chloro-4-methylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2368276.png)



![N-(2-amino-2-oxoethyl)-1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2368281.png)


![1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone](/img/structure/B2368288.png)

